2-(4-ethylphenyl)-2-hydroxyacetic acid
Overview
Description
2-(4-ethylphenyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a benzene ring substituted with an ethyl group at the para position
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-hydroxyphenylacetic acid, are active metabolites of amino acid metabolism . They are used in the acylation of phenols and amines , and are components of Chinese herbs used for treating various diseases .
Mode of Action
It can be inferred from related compounds that it might interact with its targets through processes like acylation
Biochemical Pathways
It is known that similar compounds, such as 4-hydroxyphenylacetic acid, are involved in amino acid metabolism . They are produced through aromatic amino acid fermentation by a range of commensal bacteria
Pharmacokinetics
It is known that similar compounds, such as 4-hydroxyphenylacetic acid, are soluble in dimethyl sulfoxide and methanol, and slightly soluble in water . This solubility profile might impact the bioavailability of the compound.
Result of Action
It is known that similar compounds, such as 4-hydroxyphenylacetic acid, can attenuate inflammation and edema
Action Environment
It is known that similar compounds, such as 4-hydroxyphenylacetic acid, are stable under inert atmosphere and room temperature
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of (4-Ethylphenyl)(hydroxy)acetic acid in animal models have not been reported . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with ethylbenzene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(4-ethylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(4-ethylphenyl)-2-oxoacetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-(4-ethylphenyl)-2-hydroxyethanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
- Oxidation: 2-(4-ethylphenyl)-2-oxoacetic acid
- Reduction: 2-(4-ethylphenyl)-2-hydroxyethanol
- Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-ethylphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving hydroxy acids.
Industry: The compound can be employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-(4-methylphenyl)-2-hydroxyacetic acid
- 2-(4-chlorophenyl)-2-hydroxyacetic acid
- 2-(4-bromophenyl)-2-hydroxyacetic acid
Comparison: 2-(4-ethylphenyl)-2-hydroxyacetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, and bromo analogs, the ethyl-substituted compound may exhibit different physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-hydroxyacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHZACRKKPHOIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298864 | |
Record name | (4-ethylphenyl)(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-52-3 | |
Record name | NSC126598 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-ethylphenyl)(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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